Selegiline

Overview

Description

Selegiline (L-deprenyl) is a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor widely used in Parkinson’s disease (PD) treatment. Its primary mechanism involves blocking dopamine degradation, thereby enhancing dopaminergic neurotransmission . Beyond symptomatic relief, this compound exhibits neuroprotective properties by mitigating oxidative stress via superoxide dismutase and catalase activation and reducing neurotoxin-induced damage (e.g., MPTP, 6-OHDA) . It also modulates molecular pathways such as P-CREB/BDNF and Akt/GSK3β, which are critical for neuronal survival and synaptic plasticity .

Metabolized into amphetamine derivatives (e.g., methamphetamine), this compound’s pharmacokinetics include rapid absorption and blood-brain barrier penetration, though its metabolites raise safety considerations . Clinically, it improves Unified Parkinson’s Disease Rating Scale (UPDRS) scores, particularly in early PD, and demonstrates efficacy in depression and cognitive impairment linked to methamphetamine toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing selegiline involves the reaction of R-(-)-N,α-dimethylphenylethylamine with 3-bromo-1-propyne . This reaction is typically carried out in a solvent mixture of an aromatic hydrocarbon and water at temperatures ranging from 30°C to 50°C . The this compound is then isolated from the organic phase and converted into its hydrochloride form .

Another approach involves a chemoenzymatic synthesis using imine reductase-catalyzed reductive amination . This method offers high conversion and stereoselectivity, making it a valuable technique for producing this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Selegiline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form desmethylthis compound and other metabolites.

Reduction: Reductive amination is a key step in its synthesis.

Substitution: The reaction with 3-bromo-1-propyne is an example of a substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reductive amination typically involves the use of imine reductase enzymes.

Substitution: The reaction with 3-bromo-1-propyne requires an aromatic hydrocarbon solvent and water.

Major Products

The major products formed from these reactions include desmethylthis compound, levomethamphetamine, and levoamphetamine .

Scientific Research Applications

Selegiline has a wide range of scientific research applications:

Mechanism of Action

Selegiline exerts its effects by selectively and irreversibly inhibiting MAO-B within the nigrostriatal pathways in the central nervous system . This inhibition blocks the microsomal metabolism of dopamine, thereby enhancing dopaminergic activity in the substantia nigra . Additionally, this compound may increase dopaminergic activity through mechanisms other than MAO-B inhibition .

Comparison with Similar Compounds

Selegiline vs. Rasagiline

Pharmacological Profile

Clinical Efficacy

- Disease Progression : Rasagiline delays functional decline in PD, whereas this compound’s long-term benefits are debated due to confounding factors in mortality studies .

- Safety : this compound correlates with higher neuropsychiatric adverse events (e.g., hallucinations) and serotonin syndrome risk with SSRIs . Rasagiline exhibits fewer drug interactions .

Molecular Mechanisms

- This compound enhances dopamine release via β-phenylethylamine (PEA) potentiation, whereas rasagiline lacks this effect .

- Both activate pro-survival pathways (e.g., BDNF), but this compound’s effects are dose-dependent, with low doses (≤10 mg/day) showing optimal neuroprotection .

This compound vs. TIQ Derivatives

Tetrahydroisoquinoline (TIQ) derivatives, such as 1-methyl-TIQ (MeTIQ), share structural similarities with this compound and exhibit neuroprotection against MPTP-induced parkinsonism .

This compound vs. Coumarin-Resveratrol Hybrids

Novel coumarin derivatives (e.g., trans-6-styrylcoumarin) demonstrate MAO-B inhibition with IC₅₀ values ~0.1 µM, surpassing this compound’s activity . However, this compound’s irreversible binding provides prolonged efficacy, whereas coumarins are reversible inhibitors .

This compound vs. Benzimidazole Arylhydrazones

Compound 7 (a benzimidazole derivative) exhibits MAO-B inhibition comparable to this compound (IC₅₀ ~1 µM) and superior neuroprotection in SH-SY5Y cells . However, this compound’s clinical validation and multi-target effects (e.g., dopamine modulation) remain unmatched .

Biological Activity

Selegiline, a selective monoamine oxidase B (MAO-B) inhibitor, is primarily utilized in the treatment of Parkinson's disease and major depressive disorder. Its biological activity encompasses various mechanisms, including the modulation of dopaminergic activity and neuroprotective effects. This article delves into the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.

This compound exerts its effects mainly through the irreversible inhibition of MAO-B, which is responsible for the oxidative deamination of dopamine in the brain. By inhibiting this enzyme, this compound enhances dopaminergic transmission in the nigrostriatal pathways, thereby alleviating symptoms associated with Parkinson's disease. At higher doses, this compound can also inhibit MAO-A, which contributes to its antidepressant effects.

Key Mechanisms:

- MAO-B Inhibition : Reduces dopamine metabolism.

- Dopaminergic Activity Enhancement : Increases dopamine release from vesicular stores.

- Neuroprotection : Exhibits anti-apoptotic properties at low concentrations.

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract and metabolized into active amphetamine derivatives. The pharmacokinetic profile varies based on the formulation used (oral vs. transdermal), influencing its bioavailability and therapeutic outcomes.

| Formulation | Bioavailability | Peak Plasma Concentration | Half-life |

|---|---|---|---|

| Oral this compound | ~10% | 0.5 - 2 hours | 1 - 3 hours |

| Transdermal System | ~40% | 12 hours | 10 - 20 hours |

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in treating Parkinson's disease. A systematic review analyzed data from randomized controlled trials (RCTs) and observational studies to assess its impact on Unified Parkinson’s Disease Rating Scale (UPDRS) scores.

Summary of Findings:

- UPDRS Total Score Improvement :

- 1 Month : Mean Difference (MD) = -3.56 (95% CI: -6.67 to -0.45)

- 3 Months : MD = -3.32 (95% CI: -3.75 to -2.89)

- 12 Months : MD = -5.07 (95% CI: -6.74 to -3.41)

- 60 Months : MD = -11.06 (95% CI: -16.19 to -5.94)

These results indicate a consistent improvement in motor function with prolonged treatment duration .

Safety Profile

While this compound is effective, it carries a risk of adverse events, particularly neuropsychiatric disorders. A meta-analysis reported that the incidence of adverse events was higher in patients treated with this compound compared to placebo:

| Adverse Event Type | This compound (%) | Placebo (%) | Odds Ratio (95% CI) |

|---|---|---|---|

| Any Adverse Event | 62.1 | 54.7 | 1.58 (1.02, 2.44) |

| Neuropsychiatric Disorders | 31.6 | 26.7 | 1.36 (1.06, 1.75) |

The most common side effects include insomnia, hallucinations, and anxiety .

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study on Depression : A patient with treatment-resistant depression showed significant improvement after switching to this compound from traditional SSRIs, demonstrating its potential as an alternative treatment option.

- Long-term Parkinson's Treatment : A cohort study involving patients treated with this compound for over five years reported sustained motor function improvement without significant cognitive decline.

Q & A

Q. Basic: What are the primary neuroprotective mechanisms of selegiline beyond MAO-B inhibition?

This compound’s neuroprotection extends beyond MAO-B inhibition through multiple pathways:

- Antioxidant effects : Upregulation of catalase and superoxide dismutase reduces oxidative stress .

- Anti-apoptotic action : Stabilizes mitochondrial membrane potential and inhibits caspase activation .

- Trophic support : Enhances gene expression of L-aromatic amino acid decarboxylase and dopamine receptor activation .

- Dopaminergic modulation : Increases phenylethylamine levels and blocks dopamine reuptake .

Methodological focus: Studies should combine in vitro models (e.g., SK-N-SH cells exposed to dopamine) with biochemical assays (e.g., HO-1 mRNA quantification) to isolate mechanisms .

Q. Basic: How do experimental designs for assessing this compound’s efficacy in Alzheimer’s disease address baseline cognitive heterogeneity?

Trials must stratify cohorts by baseline Mini-Mental State Examination (MMSE) scores to control confounding. For example:

- Covariate adjustment : The Sano trial (1997) used MMSE as a covariate, revealing delayed disease progression in adjusted analyses (median delay: 215 days for this compound vs. placebo) .

- Outcome selection : Composite endpoints (e.g., institutionalization, functional decline) reduce bias from single cognitive metrics .

Methodological focus: Use mixed-effects models to account for baseline variability in longitudinal studies .

Q. Advanced: How can researchers reconcile contradictory findings on this compound’s efficacy in Alzheimer’s disease trials?

Discrepancies arise from:

- Trial design : Cross-over studies (common in early trials) suffer from carryover effects in progressive diseases .

- Outcome metrics : Some trials prioritize cognitive scores (e.g., Randt Memory Index), while others focus on functional decline .

- Dosage and duration : Shorter trials (4–17 weeks) show transient cognitive benefits, whereas 2-year trials reveal delayed functional decline .

Methodological focus: Conduct individual patient data meta-analyses (e.g., Birks 2003) to harmonize outcomes and adjust for study-specific biases .

Q. Advanced: What pharmacokinetic challenges arise when translating this compound efficacy from animal models to humans?

Key considerations:

- Blood-brain barrier penetration : Rabbit models show rapid CNS uptake (peak retinal levels at 15 minutes), but human transdermal systems achieve slower, sustained delivery .

- Tissue-specific distribution : High lacrimal gland/testes concentrations in rabbits suggest off-target effects requiring human validation .

- Metabolite interactions : Desmethylthis compound retains MAO-B activity, while methamphetamine metabolites complicate safety profiling .

Methodological focus: Use LC-ESI/MS to track metabolites in preclinical models and compare with human pharmacokinetic data .

Q. Advanced: How does this compound’s mechanism-based inactivation of CYP2B6 impact drug interaction studies?

This compound irreversibly inhibits CYP2B6 (KI = 0.14 µM; kinact = 0.022 min⁻¹), altering metabolism of co-administered drugs like bupropion:

- In vitro assays : Pre-incubate hepatic microsomes with this compound/NADPH to quantify residual CYP2B6 activity via 7-EFC O-deethylation .

- Clinical relevance : Monitor bupropion plasma levels in trials combining antidepressants with high-dose this compound (>10 mg/day) .

Methodological focus: Conduct time-dependent inhibition assays to distinguish reversible vs. irreversible CYP interactions .

Q. Basic: What preclinical evidence supports this compound’s role in mitigating oxidative stress in Parkinson’s disease?

- MPTP models : this compound prevents dopaminergic neuron loss by blocking MPTP conversion to MPP+ .

- SOD/CAT upregulation : Chronic dosing in rats increases antioxidant enzyme activity in striatum and adrenal glands .

- Retinal protection : In rabbits, this compound prevents NMDA-induced ganglion cell apoptosis (dose-dependent axonal survival) .

Methodological focus: Pair neurobehavioral assays (e.g., rotarod) with immunohistochemistry for oxidative markers (e.g., 8-OHdG) .

Q. Advanced: Why did this compound fail to show efficacy in ALS and HIV-associated cognitive impairment trials despite preclinical promise?

- ALS trial limitations : The 6-month Appel ALS score (primary endpoint) lacked sensitivity to detect subtle functional changes. Longer trials with biomarker endpoints (e.g., CSF 3-nitrotyrosine) are needed .

- HIV neuroprotection : The phase II STS trial (2007) used NPZ-6 scores, which may not capture domain-specific improvements (e.g., executive function) .

Methodological focus: Optimize endpoints using cluster analysis of neuropsychological test batteries .

Q. Basic: How is this compound’s safety profile assessed in long-term neurodegenerative studies?

- Carcinogenicity : Ongoing rodent studies (as of 2024) show no mutagenicity in Ames tests, but in vivo data are pending .

- Fertility : Limited data; rabbit models suggest testicular accumulation, necessitating human semen MAO activity studies .

- Tyramine interaction : High doses (>10 mg/day) lose MAO-B selectivity, requiring dietary restrictions in trials .

Methodological focus: Use mechanism-based PK/PD models to extrapolate preclinical toxicity data .

Q. Advanced: What statistical approaches resolve controversies about this compound’s mortality risk in Parkinson’s disease?

- Survival analysis : Cox proportional hazards models (stratified by study) show no increased mortality (HR = 0.76) in pooled data from 4 trials .

- Confounding factors : Adjust for "wear-off" effects post-trial withdrawal, which skewed mortality data in earlier studies .

Methodological focus: Apply inverse probability weighting to address attrition bias in retrospective cohorts .

Q. Advanced: What methodological gaps exist in studying this compound’s synergistic effects with antioxidants (e.g., vitamin E)?

- Trial design : The Sano trial (1997) combined this compound/vitamin E but lacked mechanistic biomarkers (e.g., CSF α-tocopherol levels) .

- Additive vs. synergistic : Use factorial designs to isolate effects. For example, in vitro models show this compound + rivastigmine enhances AChE inhibition (p < 0.05) .

Methodological focus: Employ isobolographic analysis to quantify synergy in combination therapies .

Properties

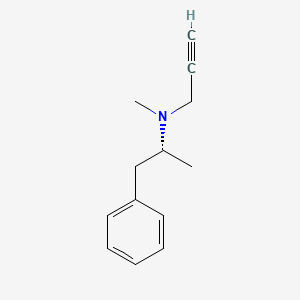

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZLKOACVSPNER-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride) | |

| Record name | Selegiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023575 | |

| Record name | Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14611-51-9 | |

| Record name | Selegiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selegiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELEGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1V7GP655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

141-142 °C | |

| Record name | Selegiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.